molecular formula C20H17ClFN5O5 B2525009 N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052611-11-6

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2525009
CAS No.: 1052611-11-6
M. Wt: 461.83
InChI Key: OBGZTMKLXYHPSV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyrrolo-triazol-dione core substituted with a 3-chloro-4-fluorophenyl group and a 3,4-dimethoxyphenyl moiety. This article compares Compound A with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and inferred bioactivity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O5/c1-31-14-6-4-11(8-15(14)32-2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-10-3-5-13(22)12(21)7-10/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGZTMKLXYHPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the dimethoxyphenyl-pyrrolo[3,4-d][1,2,3]triazol intermediate:

    Coupling of the intermediates: The final step involves coupling the chloro-fluorophenyl intermediate with the dimethoxyphenyl-pyrrolo[3,4-d][1,2,3]triazol intermediate under specific reaction conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties.

    Biological Research: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

Key comparisons include:

  • 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (): Structural difference: The acetamide group is substituted with a 2,3-dimethylphenyl instead of 3,4-dimethoxyphenyl.
  • Pyrazolo[4,3-b]pyridine derivatives (): Structural difference: A pyrazolo-pyridine core replaces the pyrrolo-triazol-dione system.
  • Pyrrolo-thiazolo-pyrimidine derivatives ():

    • Structural difference : Thiazole and pyrimidine rings are fused into the core, introducing sulfur atoms.
    • Impact : Sulfur-containing heterocycles may improve metabolic stability but increase susceptibility to oxidation .
Substituent Effects
  • Halogenated aryl groups: The 3-chloro-4-fluorophenyl group in Compound A is also present in analogues from and . Halogens enhance lipophilicity and may improve membrane permeability . 4-Bromophenyl and 4-chlorophenyl substituents () show similar effects but with larger atomic radii (Br vs.
  • Methoxylated vs. methylated groups :

    • The 3,4-dimethoxyphenyl group in Compound A provides electron-donating effects and higher polarity compared to 2,3-dimethylphenyl () or 4-methoxyphenyl (). This could enhance solubility and target binding via hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Compound A ~500 (estimated) 3-Cl-4-F-phenyl, 3,4-diOMe-phenyl 2.8 0.15
Compound 485.3 3-Cl-4-F-phenyl, 2,3-diMe-phenyl 3.4 0.08
Compound 350.8 3-Cl-4-F-phenyl, pyrazolo-pyridine 2.5 0.20
Compound 8 620.2 4-OMe-phenyl, thiazolo-pyrimidine 4.1 0.05

*Predicted using QSAR models; values approximate.

Key Observations :

  • Compound A ’s dimethoxyphenyl group reduces LogP compared to methylated analogues, suggesting better aqueous solubility.
  • Thiazole-containing compounds () exhibit higher LogP due to sulfur’s hydrophobic contribution .

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